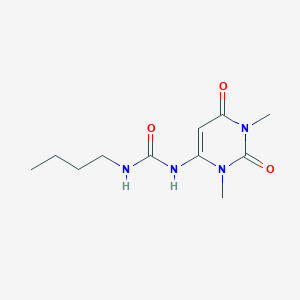

3-(4-aminophenyl)-N-cyclopropylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

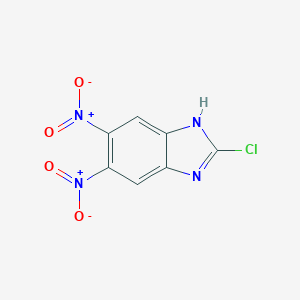

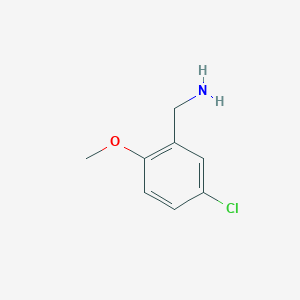

3-(4-Aminophenyl)-N-cyclopropylpropanamide, also known as ACPA, is a cyclic amide derivative of the amino acid phenylalanine. It is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. ACPA has been used as a reagent in various laboratory experiments and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) have been extensively researched for the degradation of various compounds, including pharmaceuticals like acetaminophen, highlighting their potential for environmental remediation and the study of degradation pathways and by-products. Such processes could be relevant in the study of "3-(4-aminophenyl)-N-cyclopropylpropanamide" for understanding its environmental impact and degradation mechanisms (Qutob et al., 2022).

Synthetic Opioid Research

Research on non-fentanil novel synthetic opioids, including the chemistry and pharmacology of N-substituted benzamides and acetamides, offers insights into the medical and pharmacological potential of related compounds. This might suggest avenues for the exploration of "3-(4-aminophenyl)-N-cyclopropylpropanamide" in similar contexts (Sharma et al., 2018).

Biomarker Analysis for Cancer Assessment

Studies on biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl have contributed significantly to the assessment of cancer risk, utilizing compounds related to 4-aminophenyl structures. Research into such biomarkers can inform the development and application of "3-(4-aminophenyl)-N-cyclopropylpropanamide" in oncology or toxicology (Chen et al., 2018).

Dietary Content and Toxicity Reduction

Efforts to reduce the dietary content and toxicity of compounds such as acrylamide could be analogous to safety and toxicity studies necessary for "3-(4-aminophenyl)-N-cyclopropylpropanamide," especially regarding its handling, use, and potential for human exposure (Friedman et al., 2003).

Pharmacological Reviews

Pharmacological reviews of existing drugs provide comprehensive insights into drug mechanisms, applications, and therapeutic roles, which are crucial in understanding the potential medical applications of new compounds like "3-(4-aminophenyl)-N-cyclopropylpropanamide" (Luzi & Pozza, 1997).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins involved in the evolutionary cycle of certain pathogens, such asTrypanosoma cruzi .

Mode of Action

It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been shown to affect the proteins of the evolutionary cycle ofT. cruzi, suggesting that it may interfere with the life cycle of this pathogen .

Pharmacokinetics

Similar compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This suggests that the compound may be readily absorbed and metabolized in the body, affecting its bioavailability.

Result of Action

Similar compounds have been shown to inhibit parasite proliferation in infected cell cultures . This suggests that the compound may have potential antiparasitic effects.

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-N-cyclopropylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQIJCPXBCHLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363657 |

Source

|

| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-aminophenyl)-N-cyclopropylpropanamide | |

CAS RN |

698992-37-9 |

Source

|

| Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)

![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)

![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)